molecular formula C14H10ClNO3 B2978230 4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid CAS No. 1146291-70-4

4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B2978230
CAS RN: 1146291-70-4
M. Wt: 275.69
InChI Key: JHVAQZQWQOPQBD-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid, abbreviated as 4-CMPF, is a synthetic compound composed of a fused furan ring, a phenyl ring and a pyrrole ring with a carboxylic acid group. It was first synthesized in the early 1990s in the laboratory of Professor S. E. Krasavin. The compound has become an important research tool in the fields of organic chemistry, biochemistry and pharmacology due to its unique structure and reactivity.

Scientific Research Applications

Aromaticity and Molecular Structure Analysis

The study by Cyrański, Krygowski, Krutošíková, and Sleziak (2001) explored the aromaticity of dihetero analogues of pentalene dianion, including derivatives of methyl furo[3,2-b]pyrrole-5-carboxylate. This research contributes to understanding the molecular geometry and aromatic character of furo[3,2-b]pyrrole derivatives. The findings suggest that the aromaticity of the rings does not significantly depend on the nature of the neighboring atom if a similar topological pattern is present. The study implies that the topological nature is a critical factor determining the aromatic character of a moiety, providing insights into the stability and aromaticity influenced by substituent effects on compounds like 4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid (Cyrański et al., 2001).

Synthesis and Chemical Transformation

Bencková and Krutošíková (1997) reported on the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, which shares a structural similarity with 4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid. The synthesis involved converting 3-(5-Methoxycarbonyl-4H-furo[3,2-b]-pyrrole-2-yl)propenoic acid to its corresponding azide and subsequently cyclizing it to obtain the target compound. This work provides a methodological basis for synthesizing complex molecules that include the furo[3,2-b]pyrrole core, relevant to understanding synthetic pathways and reactions involving similar compounds (Bencková & Krutošíková, 1997).

Antimycobacterial Activity Exploration

The work by Biava et al. (2008) on 1,5-Diphenylpyrrole derivatives, including compounds structurally related to 4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid, investigated their potential as antimycobacterial agents. By modifying the phenyl rings on the pyrrole nucleus, the study assessed the influence of various substituents on activity against Mycobacterium tuberculosis and atypical mycobacteria. This research highlights the potential of furo[3,2-b]pyrrole derivatives in developing new antimycobacterial agents, offering insights into the structure-activity relationship crucial for drug design (Biava et al., 2008).

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]furo[3,2-b]pyrrole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-10-3-1-9(2-4-10)8-16-11-5-6-19-13(11)7-12(16)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVAQZQWQOPQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C2C(=O)O)OC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid

Synthesis routes and methods

Procedure details

To a mixture of sodium hydride (0.29 g, 55% dispersion in paraffin liquid) and DMF (10 mL) was added methyl 4H-furo[3,2-b]pyrrole-5-carboxylate (0.5 g) under ice-cooling, followed by stirring for 10 minutes and further 1-(bromomethyl)-4-chlorobenzene (0.81 g) was added thereto, followed by stirring at room temperature for 4 hours. To the reaction mixture was added a 10% aqueous citric acid solution (10 mL), followed by extraction with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate: 5/1-3/1) to obtain 4-(4-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid (0.35 g).
Quantity
0.29 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.81 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

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